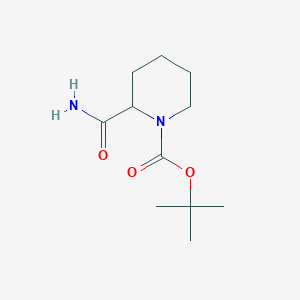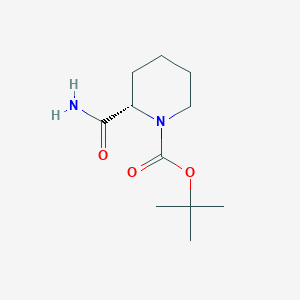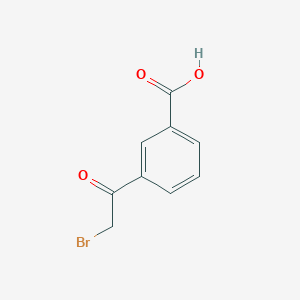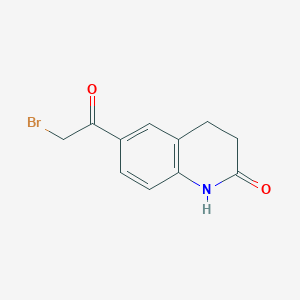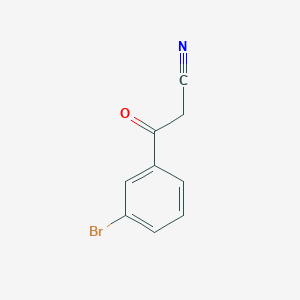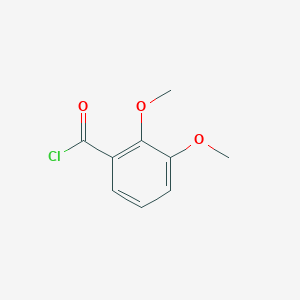
2,3-Dimethoxybenzoyl chloride
Descripción general
Descripción
2,3-Dimethoxybenzoyl chloride is a chemical compound with the CAS Number: 7169-06-4 . It has a molecular weight of 200.62 and its IUPAC name is 2,3-dimethoxybenzoyl chloride .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of 2,3-Dimethoxybenzoyl chloride is C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis
The reaction of 2,3-dimethoxybenzoyl chloride with the appropriate aniline derivatives in the presence of THF gives substituted secondary amides .Aplicaciones Científicas De Investigación
Synthesis of Benzamide Compounds
Scientific Field
Organic Chemistry and Pharmacology
Application Summary
2,3-Dimethoxybenzoyl chloride is used in the synthesis of novel benzamide compounds. These compounds have potential applications in various fields due to their biological activities.
Methods of Application
The synthesis involves reacting 2,3-dimethoxybenzoic acid with amine derivatives. The products are purified and characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results
The synthesized compounds exhibited antioxidant, free radical scavenging, and metal chelating activities. Some compounds showed more effective activities compared with standards. They also demonstrated in vitro antibacterial activity against gram-positive and gram-negative bacteria .
Antioxidant and Antibacterial Activities
Scientific Field
Biochemistry and Microbiology
Application Summary
Benzamide derivatives synthesized from 2,3-Dimethoxybenzoyl chloride are tested for their antioxidant and antibacterial properties.
Methods of Application
The antioxidant activity is determined by total antioxidant capacity, free radical scavenging, and metal chelating assays. Antibacterial activity is assessed against various bacterial strains .
Results
The compounds displayed significant antioxidant and antibacterial activities, with some surpassing the effectiveness of standard drugs .
Drug Discovery
Scientific Field
Pharmaceutical Sciences
Application Summary
2,3-Dimethoxybenzoyl chloride is a precursor in the synthesis of compounds with potential as drug candidates.
Methods of Application
The compound is used to create benzamide derivatives, which are then screened for various biological activities that could be therapeutic .
Results
Some of the synthesized compounds have shown promising results in preliminary screenings for activities relevant to drug discovery .
Development of Anti-Inflammatory Agents
Scientific Field
Medicinal Chemistry
Application Summary
2,3-Dimethoxybenzoyl chloride is utilized in the synthesis of benzamide derivatives that exhibit anti-inflammatory properties.
Methods of Application
The compound is reacted with various amines to produce benzamide derivatives. These are then tested for their anti-inflammatory activity using standard biochemical assays .
Results
Some derivatives have shown promising anti-inflammatory activity, which could lead to the development of new anti-inflammatory drugs .
Creation of Anti-Microbial Agents
Scientific Field
Microbiology and Pharmacology
Application Summary
Benzamide derivatives from 2,3-Dimethoxybenzoyl chloride are investigated for their anti-microbial efficacy.
Methods of Application
The synthesized compounds are subjected to in vitro tests against a range of microbial strains to assess their growth inhibitory activity .
Results
The compounds have demonstrated significant anti-microbial activity, suggesting their potential as anti-microbial agents .
Anti-Fungal Applications
Scientific Field
Mycology
Application Summary
The compound is a precursor in the synthesis of molecules with potential anti-fungal applications.
Methods of Application
Derivatives are synthesized and tested against various fungal strains to evaluate their efficacy .
Results
Some synthesized compounds have shown effective anti-fungal activities, indicating their use in treating fungal infections .
Anti-HSV (Herpes Simplex Virus) Agents
Scientific Field
Virology
Application Summary
2,3-Dimethoxybenzoyl chloride is used to create compounds that may serve as agents against the herpes simplex virus.
Methods of Application
The derivatives are tested for their ability to inhibit the replication of the herpes simplex virus in vitro .
Results
Certain compounds have displayed inhibitory effects on the virus, offering a pathway for the development of anti-HSV medications .
Analgesic Drug Development
Scientific Field
Neuropharmacology
Application Summary
The synthesis of analgesic drugs can involve the use of 2,3-Dimethoxybenzoyl chloride as a starting material.
Methods of Application
Benzamide derivatives are created and their pain-relieving properties are assessed through animal models and receptor binding studies .
Results
Promising analgesic effects have been observed, which could contribute to the creation of new pain management therapies .
Anti-Platelet Activity
Scientific Field
Hematology
Application Summary
Compounds synthesized from 2,3-Dimethoxybenzoyl chloride are evaluated for their potential to inhibit platelet aggregation.
Methods of Application
The anti-platelet activity of these compounds is measured using standard in vitro assays .
Results
Some derivatives have shown anti-platelet activity, which may be beneficial in the development of treatments for thrombotic disorders .
These applications highlight the versatility of 2,3-Dimethoxybenzoyl chloride in scientific research, with potential impacts across various fields of medicine and chemistry. The results and methods described are based on the synthesis and testing of benzamide derivatives, which are a significant class of compounds with a wide range of biological activities. For detailed experimental procedures and quantitative data, the original research articles should be consulted.
Synthesis of Chromenoflavone
Scientific Field
Organic Synthesis and Pharmacognosy
Application Summary
2,3-Dimethoxybenzoyl chloride is used in the synthesis of chromenoflavone, a compound with potential pharmacological properties.
Methods of Application
The synthesis involves the reaction of 2,3-Dimethoxybenzoyl chloride with suitable starting materials to form chromenoflavone derivatives .
Results
The chromenoflavone derivatives are then tested for their biological activities, which may include antioxidant, anti-inflammatory, or anticancer properties .
Preparation of Cycloartocarpesin Trimethyl Ether
Scientific Field
Natural Product Chemistry
Application Summary
This application involves the use of 2,3-Dimethoxybenzoyl chloride in the preparation of cycloartocarpesin trimethyl ether, a derivative of a natural product.
Methods of Application
The compound is synthesized through a series of chemical reactions starting with 2,3-Dimethoxybenzoyl chloride as a reagent .
Results
The synthesized compound could have various applications, including the study of its biological activities and potential as a therapeutic agent .
Development of Juvenile Hyperactivity Treatment
Scientific Field
Neuropsychopharmacology
Application Summary
Benzamide derivatives from 2,3-Dimethoxybenzoyl chloride are explored for their potential in treating juvenile hyperactivity disorders.
Methods of Application
The derivatives are synthesized and subjected to pharmacological testing in animal models to evaluate their efficacy in reducing hyperactivity symptoms .
Results
Promising compounds may proceed to clinical trials to assess their safety and effectiveness in treating hyperactivity disorders .
Anti-Tumour Drug Synthesis
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
2,3-Dimethoxybenzoyl chloride serves as a precursor in the synthesis of anti-tumour agents.
Methods of Application
The compound is used to create benzamide derivatives that are tested for their ability to inhibit tumour growth in vitro and in vivo .
Results
Some derivatives have shown potential as anti-tumour agents, warranting further investigation into their mechanism of action and therapeutic potential .
Hypercholesterolemia Drug Development
Scientific Field
Cardiovascular Pharmacology
Application Summary
The synthesis of drugs aimed at treating hypercholesterolemia may involve the use of 2,3-Dimethoxybenzoyl chloride.
Methods of Application
Derivatives are created and tested for their lipid-lowering effects in preclinical models .
Results
Compounds that demonstrate significant cholesterol-lowering activity could be developed into drugs for managing hypercholesterolemia .
Sorafenib and Lipitor Analogues
Scientific Field
Pharmaceutical Chemistry
Application Summary
2,3-Dimethoxybenzoyl chloride is used to synthesize analogues of known drugs like Sorafenib and Lipitor.
Methods of Application
Chemical modifications of the benzamide structure are performed to create analogues with potentially improved efficacy or reduced side effects .
Results
The analogues are evaluated for their pharmacological properties and compared to the original drugs to determine any advantages they may offer .
Propiedades
IUPAC Name |
2,3-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNBCSPQVSUBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374302 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxybenzoyl chloride | |
CAS RN |
7169-06-4 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7169-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

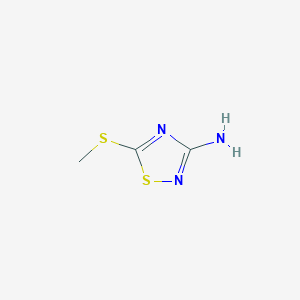

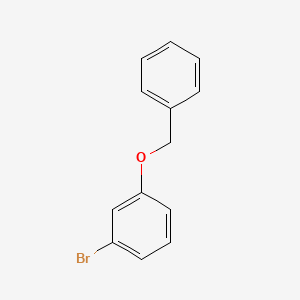
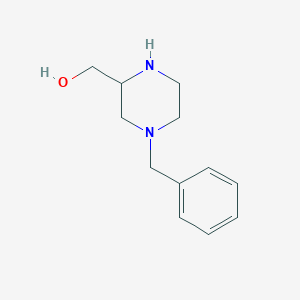
![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

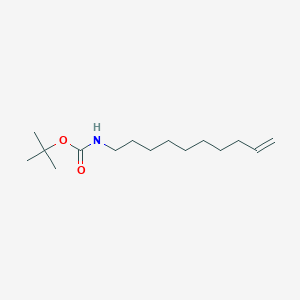
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
